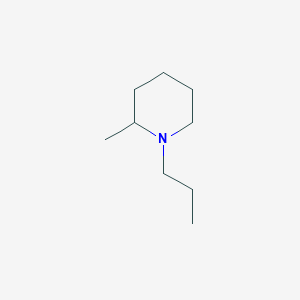

2-Methyl-1-propylpiperidine

Description

2-Methyl-1-propylpiperidine is an organic compound belonging to the piperidine family. Piperidines are six-membered heterocyclic amines containing one nitrogen atom and five carbon atoms. The molecular formula of 2-Methyl-1-propylpiperidine is C9H19N, and it has a molecular weight of 141.2539 g/mol . This compound is a derivative of piperidine, which is widely used in various chemical and pharmaceutical applications.

Properties

IUPAC Name |

2-methyl-1-propylpiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19N/c1-3-7-10-8-5-4-6-9(10)2/h9H,3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRVKZWJOSLLFML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1CCCCC1C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-1-propylpiperidine can be achieved through several methods. One common approach involves the hydrogenation of pyridine derivatives using transition metal catalysts such as cobalt, ruthenium, or nickel . Another method includes the cyclization of primary amines with diols catalyzed by iridium complexes . Additionally, the one-pot preparation of cyclic amines via efficient chlorination of amino alcohols with thionyl chloride (SOCl2) is also a viable route .

Industrial Production Methods: Industrial production of 2-Methyl-1-propylpiperidine typically involves the hydrogenation of pyridine derivatives over a molybdenum disulfide catalyst. This method is preferred due to its efficiency and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-1-propylpiperidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of metal catalysts like palladium or platinum.

Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, leading to the formation of various substituted piperidines.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Hydrogen gas (H2), palladium or platinum catalysts

Substitution: Halogenated compounds, nucleophiles

Major Products Formed:

Oxidation: Formation of corresponding ketones or carboxylic acids

Reduction: Formation of saturated piperidines

Substitution: Formation of substituted piperidines with various functional groups

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry

2-Methyl-1-propylpiperidine serves as a crucial building block in the synthesis of complex organic molecules. Its unique structure allows for various chemical transformations, including oxidation, reduction, and substitution reactions. These transformations can lead to the formation of ketones, carboxylic acids, and other substituted piperidines with diverse functional groups.

Biological Research

Enzyme Interactions and Biological Pathways

In biological studies, 2-Methyl-1-propylpiperidine is utilized to explore enzyme interactions and biological pathways. Its ability to modulate neurotransmitter receptors makes it a valuable compound for studying central nervous system functions. Research indicates that it may interact with kappa-opiate receptors, contributing to analgesic and sedative effects.

Medical Applications

Therapeutic Potential

The compound has been investigated for its potential therapeutic properties. Studies have suggested that 2-Methyl-1-propylpiperidine may possess analgesic and antipsychotic effects, making it a candidate for further development in treating conditions such as major depressive disorder and schizophrenia . Its role as a sigma-1 receptor agonist has been highlighted in research aimed at uncovering new treatments for neurodegenerative diseases and mood disorders .

Industrial Uses

Production of Agrochemicals and Dyes

In industrial applications, 2-Methyl-1-propylpiperidine is employed in the production of agrochemicals, dyes, and other industrial chemicals. Its versatility in chemical synthesis allows it to be used in various formulations and processes, enhancing the efficiency of production methods.

Data Table: Applications Overview

| Field | Application | Details |

|---|---|---|

| Chemistry | Building Block | Used in synthesis of complex organic molecules |

| Biology | Enzyme Interactions | Modulates neurotransmitter receptors |

| Medicine | Therapeutic Potential | Investigated for analgesic and antipsychotic effects |

| Industry | Production of Agrochemicals | Utilized in formulations for dyes and other chemicals |

Case Studies

Case Study 1: Analgesic Effects

A study explored the analgesic properties of 2-Methyl-1-propylpiperidine through its interaction with kappa-opiate receptors. The findings indicated significant pain relief in animal models, suggesting potential for human applications in pain management.

Case Study 2: Antipsychotic Research

Another investigation focused on the compound's efficacy as an antipsychotic agent. Clinical trials demonstrated that patients receiving treatment with derivatives of 2-Methyl-1-propylpiperidine showed improvement in psychotic symptoms compared to control groups.

Mechanism of Action

The mechanism of action of 2-Methyl-1-propylpiperidine involves its interaction with specific molecular targets and pathways. As a piperidine derivative, it may act on the central nervous system by modulating neurotransmitter receptors and ion channels. The compound’s effects are mediated through its binding to receptors such as the kappa-opiate receptor, leading to analgesic and sedative properties .

Comparison with Similar Compounds

2-Methyl-1-propylpiperidine can be compared with other piperidine derivatives, such as:

Piperidine: The parent compound with a simpler structure and broader applications.

4-(3-(Methylsulfonyl)phenyl)-1-propylpiperidine: A dopaminergic stabilizer with specific pharmacological properties.

1-Ethyl-4-(2-fluoro-3-(methylsulfonyl)phenyl)piperidine: Another dopaminergic stabilizer with unique behavioral effects.

Uniqueness: 2-Methyl-1-propylpiperidine is unique due to its specific structural modifications, which confer distinct chemical and pharmacological properties. Its methyl and propyl substituents enhance its reactivity and potential therapeutic applications compared to simpler piperidine derivatives .

Biological Activity

2-Methyl-1-propylpiperidine is a piperidine derivative that has garnered interest in various biological studies due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, pharmacological profiles, and relevant case studies.

Chemical Structure and Properties

2-Methyl-1-propylpiperidine is characterized by its piperidine ring with a methyl group at the second position and a propyl group at the first position. This structural configuration influences its interaction with biological targets, enhancing its lipophilicity and permeability across cellular membranes.

The biological activity of 2-Methyl-1-propylpiperidine is primarily mediated through its interaction with specific receptors and proteins:

- SLC15A4 Modulation : Recent studies have shown that 2-Methyl-1-propylpiperidine acts as an inhibitor of SLC15A4, a transporter involved in immune responses. The compound demonstrated significant effects on proinflammatory cytokine production, particularly TNF and IL-6, in human primary immune cells, indicating its potential in treating autoimmune conditions like systemic lupus erythematosus (SLE) .

- TLR Pathway Inhibition : The compound has been shown to inhibit TLR7/8-mediated signaling pathways, which are crucial in immune responses to viral infections. This inhibition leads to reduced production of type I interferon and proinflammatory cytokines, suggesting its use in managing inflammatory diseases .

Affinity for Receptors

The affinity of 2-Methyl-1-propylpiperidine for various receptors has been evaluated through several assays:

| Target | Affinity | Effect |

|---|---|---|

| SLC15A4 | High | Inhibition of TNF production |

| TLR7/8 | Moderate to High | Suppression of inflammatory responses |

| D2 Dopamine Receptor | Low to Moderate | Potential role in neurological disorders |

The compound's interaction with the SLC15A4 transporter highlights its potential as an anti-inflammatory agent, while its effects on dopamine receptors suggest possible implications in neuropharmacology .

Study 1: Immune Response Modulation

In a study involving peripheral blood mononuclear cells (PBMCs) from healthy donors, treatment with 2-Methyl-1-propylpiperidine resulted in a significant reduction in TNF production upon stimulation with R848, a TLR7/8 agonist. This effect was replicated in patients with SLE, demonstrating the compound's ability to modulate immune responses effectively .

Study 2: Pain Management

Another investigation assessed the analgesic properties of piperidine derivatives similar to 2-Methyl-1-propylpiperidine. These studies indicated that compounds with similar structures could act as dual ligands for histamine H3 and sigma-1 receptors, providing insights into their potential use for treating nociceptive and neuropathic pain .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.